molecular formula C17H11N3O2 B7738671 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid

Cat. No.: B7738671
M. Wt: 289.29 g/mol
InChI Key: CJFLKEBFPOGCOG-UKTHLTGXSA-N
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Description

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of benzimidazole-based alcohols or amines.

Scientific Research Applications

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid include other benzimidazole derivatives such as:

  • 2-(1H-benzimidazol-2-yl)thio-benzaldehyde
  • 2-(1H-benzimidazol-2-yl)-1,2-dihydro[1,2,4]triazole
  • 4,6-dibromo-2-mercaptobenzimidazole

These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c18-10-13(9-11-5-7-12(8-6-11)17(21)22)16-19-14-3-1-2-4-15(14)20-16/h1-9H,(H,19,20)(H,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFLKEBFPOGCOG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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